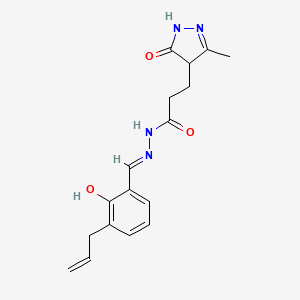
(E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(3-allyl-2-hydroxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-allyl-2-hydroxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The specific synthetic route may vary depending on the starting materials and desired yield.
Industrial Production Methods
Industrial production methods for hydrazones often involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-allyl-2-hydroxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted hydrazones.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(3-allyl-2-hydroxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.
Biology
In biological research, the compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of hydrazones are explored for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and viral infections. The compound’s unique structure allows it to target specific biological pathways.
Industry
In the industrial sector, (E)-N’-(3-allyl-2-hydroxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-N’-(3-allyl-2-hydroxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazones and their derivatives, such as:
- (E)-N’-(2-hydroxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide
- (E)-N’-(3-allyl-2-hydroxybenzylidene)-3-(5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide
Uniqueness
(E)-N’-(3-allyl-2-hydroxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is unique due to its specific structural features, such as the presence of an allyl group and a hydroxybenzylidene moiety. These features contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H20N4O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide |
InChI |
InChI=1S/C17H20N4O3/c1-3-5-12-6-4-7-13(16(12)23)10-18-20-15(22)9-8-14-11(2)19-21-17(14)24/h3-4,6-7,10,14,23H,1,5,8-9H2,2H3,(H,20,22)(H,21,24)/b18-10+ |
InChI Key |
IQBMKLIQDQYPIZ-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=CC2=CC=CC(=C2O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2Z)-2-(2-thioxopropylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11684765.png)
![5-bromo-2-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B11684766.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11684773.png)

![(5Z)-5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684797.png)
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11684798.png)
![N'-[(E)-(2-bromophenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11684799.png)

![(2E)-3-(2-fluorophenyl)-N-(3-methoxypropyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11684806.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11684818.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B11684834.png)
![(2Z,5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11684848.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11684852.png)
